Dihydropanaxacol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113122-25-1 |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
heptadeca-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3 |
InChI Key |
ZEWGSHDZCDJZJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
Canonical SMILES |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
Other CAS No. |
113122-25-1 |
Synonyms |
dihydropanaxacol |
Origin of Product |
United States |
Origin, Isolation, and Characterization Methodologies of Dihydropanaxacol
Natural Sources and Distribution in Plant Genera
Dihydropanaxacol (B40540) is a naturally occurring polyacetylene found in specific plant families. Its distribution, while not widespread, is significant in certain medicinal herbs.
Panax ginseng Roots and Callus Cultures as Primary Sources
The most well-documented source of this compound is Panax ginseng (ginseng), a plant highly valued in traditional Asian medicine. vulcanchem.comsemanticscholar.org The compound is found in the roots of the plant. vulcanchem.comcas.cz Furthermore, laboratory-based callus cultures of Panax ginseng have also been shown to produce this compound. semanticscholar.orgresearchgate.net In fact, both this compound and the related compound panaxacol (B9388) were first isolated from the callus of Panax ginseng. researchgate.net These in vitro cultures offer a controlled environment for the production of this and other bioactive compounds. cas.czcabidigitallibrary.org
Occurrence in Other Plant Families (e.g., Apiaceae, Araliaceae, Asteraceae)
Beyond Panax ginseng, which belongs to the Araliaceae family, polyacetylenes like this compound are characteristic of a few other plant families. nih.gov These include the Apiaceae and Asteraceae families. nih.govarabjchem.orgresearchgate.net While the presence of this compound itself in these families is not as extensively documented as in Panax ginseng, the broader class of C17 acetylenic oxylipins, to which this compound belongs, is common in these botanical groups. nih.gov The structural diversity of polyacetylenes is particularly large within the Asteraceae family. nih.gov
Methodologies for Extraction and Purification
The isolation of this compound from its natural sources requires a multi-step process involving specific extraction and purification techniques.
Solvent-Based Extraction Protocols
The initial step in isolating this compound typically involves solvent-based extraction. Due to its non-polar nature, hexane (B92381) is a commonly used solvent to extract this compound and other polyacetylenes from Panax ginseng. vulcanchem.comeubia.org This method effectively separates the lipid-soluble compounds from the plant matrix. nih.gov Other solvent systems, such as methanol/chloroform/water, are also employed in metabolomics studies for the extraction of a broad range of compounds. nih.gov The choice of solvent is crucial as it directly impacts the efficiency and selectivity of the extraction process. europa.eumdpi.com
Chromatographic Separation Techniques (e.g., HPLC, UHPLC)
Following extraction, chromatographic techniques are essential for the purification of this compound. vulcanchem.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for separating and isolating specific compounds from complex mixtures. vulcanchem.comphenomenex.com These methods utilize a stationary phase, often a silica (B1680970) gel column, and a mobile phase to separate components based on their chemical properties. vulcanchem.comlunanano.com Reversed-phase HPLC is a specific mode of HPLC that is particularly effective for purifying compounds like this compound. vulcanchem.com UHPLC, an advancement on HPLC, uses smaller particle sizes in the column, allowing for faster analysis and higher resolution separations. phenomenex.comlabcompare.comeag.com
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation (Methodological Focus)
Determining the precise chemical structure of a molecule like this compound requires the use of sophisticated spectroscopic and analytical methods. pharmaknowledgeforum.comphcogres.comrssl.com These techniques provide detailed information about the atomic composition and connectivity within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. wiley.comsolubilityofthings.com Both ¹H and ¹³C NMR provide critical data on the arrangement of hydrogen and carbon atoms, respectively, allowing chemists to piece together the molecular puzzle. wiley.com Mass Spectrometry (MS) is another indispensable tool, which provides the accurate mass of the molecule and its fragments, confirming the molecular formula. vulcanchem.comwiley.com The combination of NMR and MS is particularly powerful for the unambiguous identification of natural products. frontiersin.orgtheanalyticalscientist.comkobv.de Other spectroscopic methods like Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. phcogres.com
Table 1: Analytical Techniques for this compound Characterization
| Technique | Purpose | Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and Separation | Isolates this compound from crude extracts. vulcanchem.com |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-Resolution Separation | Provides faster and more efficient separation compared to HPLC. labcompare.comeag.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Determines the connectivity and stereochemistry of atoms. wiley.comsolubilityofthings.com |
| Mass Spectrometry (MS) | Molecular Weight and Formula Determination | Confirms the mass and elemental composition of the compound. vulcanchem.comwiley.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies the presence of specific chemical bonds and functional groups. phcogres.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR spectroscopy helps to identify the different types of protons and their chemical environments within the molecule. researchgate.netsavemyexams.com Key signals in the ¹H-NMR spectrum of a similar compound, palm oil, correspond to terminal methyl groups (-CH₃), methylene (B1212753) groups (-CH₂-), and protons adjacent to ester linkages. rsc.org For this compound, specific chemical shifts and splitting patterns would reveal the arrangement of its alkyl chain, the positions of its hydroxyl groups, and the protons associated with its diyne moiety. researchgate.netmnstate.edu
¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton. researchgate.net In a related compound, the carbonyl groups of esters and the carbon-carbon double bonds show characteristic peaks. rsc.org For this compound, the ¹³C-NMR spectrum would be crucial in confirming the 17-carbon chain and identifying the carbons involved in the triple bonds of the diyne group, as well as those bearing the hydroxyl groups. vulcanchem.comresearchgate.net
A representative, though generalized, table of expected NMR shifts for a polyacetylene like this compound is presented below. Actual shifts can vary based on the solvent and specific molecular environment.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Terminal -CH₃ | ~0.9 | ~14 |
| -(CH₂)n- | ~1.2-1.6 | ~22-32 |
| -CH(OH)- | ~3.5-4.5 | ~60-75 |
| ≡C-H | ~2.0-3.0 | - |
| -C≡C- | - | ~60-90 |
Mass Spectrometry (MS) Applications (e.g., LC-MS/MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of this compound. spectralworks.com When coupled with separation techniques like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), it allows for the identification and quantification of the compound in complex mixtures. sepscience.com
High-resolution mass spectrometry provides the accurate mass of the molecule, which can be used to determine its molecular formula, C₁₇H₂₈O₃. vulcanchem.comspectralworks.com Fragmentation patterns observed in MS/MS experiments provide further structural information by breaking the molecule into smaller, predictable pieces, which helps to confirm the connectivity of the atoms. creative-proteomics.com
Predicted collision cross-section (CCS) data from ion mobility-mass spectrometry is also valuable for the characterization of this compound in biological samples. vulcanchem.com
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 281.21114 | 179.8 |
| [M+Na]⁺ | 303.19308 | 184.8 |
| [M-H]⁻ | 279.19658 | 165.7 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. orgchemboulder.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. wpmucdn.com
Key functional groups in this compound and their expected IR absorption regions include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups. libretexts.orglibretexts.org
C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the alkyl chain. libretexts.org
C≡C stretch: Weak to medium absorption in the 2100-2260 cm⁻¹ range, indicative of the carbon-carbon triple bonds of the diyne group.
C-O stretch: Strong absorption in the 1000-1260 cm⁻¹ region, confirming the presence of the alcohol functional groups. libretexts.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |
| Alkyl (C-H) | Stretching | 2850-3000 |
| Alkyne (-C≡C-) | Stretching | 2100-2260 (weak) |
| Alcohol (C-O) | Stretching | 1000-1260 |
Thin-Layer Chromatography (TLC) in Purity Assessment
Thin-layer chromatography (TLC) is a simple, rapid, and versatile separation technique used to assess the purity of isolated this compound and to monitor the progress of purification steps. sigmaaldrich.commerckmillipore.com In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica gel, and a solvent (the mobile phase) is allowed to move up the plate. wisc.edu
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wisc.edu The purity of a this compound sample can be evaluated by observing the number of spots on the developed chromatogram; a pure sample should ideally show a single spot. rsc.orgsavemyexams.com By comparing the retention factor (Rf) value of the sample spot to that of a known standard, TLC can also aid in the preliminary identification of the compound. merckmillipore.com
Determination of Absolute Configuration
Determining the precise three-dimensional arrangement of atoms, or the absolute configuration, of a chiral molecule like this compound is crucial for understanding its biological activity. cas.cz
Application of Chiral Derivatization Methods (e.g., MTPA Method)
The modified Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used NMR technique for determining the absolute configuration of chiral alcohols. nih.govwikipedia.org This method involves reacting the chiral alcohol (this compound) with both enantiomers of a chiral derivatizing agent, such as MTPA chloride, to form diastereomeric esters. tcichemicals.comillinois.edu
The resulting diastereomers will have distinct ¹H-NMR spectra. tcichemicals.com By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced. illinois.edu
Stereochemical Assignments (e.g., 3S, 9R, 10R)
Through the application of methods like the MTPA method, the absolute configuration of this compound has been proposed. nih.gov Research involving the synthesis of this compound starting from a chiral precursor, D-(-)-diethyl tartrate, and subsequent analysis using the MTPA method has led to the tentative assignment of the stereochemistry at one of the chiral centers. nih.gov
The absolute configuration of the related compound panaxacol was determined to be 9R, 10R. nih.govmolaid.com For this compound, the absolute configuration at the C-3 position has been tentatively assigned as 3S. nih.gov This suggests that the full stereochemical assignment for this compound is likely (3S, 9R, 10R).
Biosynthetic Pathways and Regulation of Dihydropanaxacol
Precursor Compounds and Metabolic Origins
The metabolic genesis of dihydropanaxacol (B40540) is rooted in fatty acid metabolism. It is widely accepted that linear C17 polyacetylenes, the structural family to which this compound belongs, are derived from C18 unsaturated fatty acids. mdpi.com Experimental evidence from isotope labeling studies has substantiated this hypothesis, demonstrating a polyketide-type labeling pattern consistent with an origin from fatty acids. mdpi.com
In these studies, Panax ginseng plants were supplied with ¹³CO₂ or their sterile root cultures were supplemented with [U-¹³C₆]glucose. mdpi.com Analysis of the resulting C17-polyacetylenes showed a labeling pattern that strongly supports their biosynthetic origin via the decarboxylation of fatty acids. mdpi.com Further research has identified ginsenoyne D as a more direct biosynthetic precursor to this compound. nih.gov
The biosynthetic route to this compound is a specialized branch of fatty acid metabolism. The prevailing theory suggests that these C17 polyacetylenes are formed from C18 fatty acids through a series of modifications including desaturation and decarboxylation. mdpi.com Crepenynic acid, a C18 fatty acid containing a triple bond, has been proposed as a likely intermediate precursor in this pathway. mdpi.com The polyketide-like formation process provides strong experimental evidence for this route, establishing the fatty acid pathway as a key source for the biosynthesis of panaxynol (B1672038) and related polyacetylenes like this compound in Panax ginseng. mdpi.com
Table 1: Precursor Compounds in this compound Biosynthesis
| Precursor Compound | Proposed Role | Source |
|---|---|---|
| C18 Unsaturated Fatty Acids | Initial source molecules for the C17 polyacetylene backbone | mdpi.com |
| Crepenynic Acid | A probable intermediate fatty acid precursor | mdpi.com |
Enzymatic Steps and Key Biocatalysts
While the precursor origins of this compound are well-established in fatty acid metabolism, the specific enzymatic steps and the biocatalysts that mediate the transformation from fatty acid precursors to the final this compound structure are not yet fully elucidated. The pathway involves a series of desaturation, hydroxylation, and potentially other modifications, each requiring specific enzymes that are currently the subject of ongoing research.
Squalene (B77637) synthase (SQS) and squalene epoxidase (SQE) are well-documented as key enzymes in the biosynthesis of triterpenoid (B12794562) saponins, another major class of bioactive compounds in Panax ginseng. cabidigitallibrary.org This pathway begins with the cyclization of squalene, a C30 hydrocarbon, which is fundamentally different from the fatty acid-derived pathway for polyacetylenes. SQS and SQE catalyze crucial steps in the formation of the dammarane (B1241002) triterpenoid skeletons that form the core of ginsenosides (B1230088). cabidigitallibrary.orgnih.gov Although vital for saponin (B1150181) production, there is no direct evidence to suggest that SQS and SQE are involved in the biosynthesis of fatty acid-derived polyacetylenes like this compound. Their role is confined to the separate and distinct triterpenoid pathway.
Genetic and Molecular Regulation of Biosynthesis
The production of polyacetylenes, including this compound, is tightly controlled through a hierarchical regulatory network involving both pathway-specific and global regulators.
At the pathway-specific level, a key transcriptional regulatory gene, designated pgnC, has been identified. researchgate.net This gene is located within the polyyne biosynthetic gene cluster. Experimental studies involving the mutation of pgnC resulted in the complete abolishment of polyyne production. researchgate.net Further gene expression analysis has shown that the PgnC protein directly activates the promoters of other polyyne biosynthetic genes, confirming its role as a crucial transcriptional activator for the pathway. researchgate.net
Table 2: Genetic Regulators of Polyacetylene Biosynthesis
| Gene/Regulator | Type | Function | Source |
|---|---|---|---|
| pgnC | Transcriptional Activator | Directly activates promoters of polyyne biosynthetic genes. | researchgate.net |
| GacA | Global Regulator | Induces the translation of PgnC via interaction with RsmE. | researchgate.net |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Panaxynol |
| Crepenynic Acid |
| Ginsenoyne D |
| Squalene |
In Vitro Bioproduction and Augmentation Strategies for this compound
The production of this compound, a bioactive polyacetylene from Panax species, through conventional agricultural methods is often limited by the slow growth of the plants and low yields of the compound. jst.go.jp As a result, in vitro biotechnological approaches, such as plant cell and tissue culture, have been explored as a promising alternative for the sustainable and controlled production of this valuable metabolite. jst.go.jpnih.gov These systems offer numerous advantages, including the ability to manipulate culture conditions to enhance biosynthesis, independence from geographical and climatic constraints, and the potential for large-scale production in bioreactors. jst.go.jp
Plant Cell and Tissue Culture Systems
The in vitro production of this compound has been successfully demonstrated using various plant cell and tissue culture techniques, primarily with Panax ginseng. jst.go.jp These systems involve the aseptic culture of plant cells, tissues, or organs on a defined nutrient medium. jst.go.jp
Cell Suspension Cultures: Cell suspension cultures, which involve growing undifferentiated plant cells in a liquid medium, are a common method for producing secondary metabolites. jst.go.jp Research by Fujimoto and colleagues in 1990 reported the isolation of this compound and the related compound panaxacol (B9388) from Panax ginseng cell cultures, confirming the feasibility of this approach. jst.go.jp These cultures are advantageous for their rapid growth and the ease of scaling up production in bioreactors. jst.go.jp
Hairy Root Cultures: Hairy root cultures, induced by the genetic transformation of plant tissues with Agrobacterium rhizogenes, represent another effective system for producing polyacetylenes. nih.gov Hairy roots are characterized by their fast growth, genetic stability, and high productivity of secondary metabolites in hormone-free media. mdpi.comnih.gov Studies on Panax ginseng hairy root cultures have successfully isolated this compound, along with other polyacetylenes, from the culture medium. nih.gov This indicates that hairy roots not only synthesize but also excrete these compounds, which could simplify downstream processing.
The table below summarizes the types of in vitro cultures used for the production of polyacetylenes in Panax species.
| Culture Type | Panax Species | Compound(s) Produced | Reference(s) |
| Cell Culture | Panax ginseng | This compound, Panaxacol | jst.go.jp |
| Hairy Root Culture | Panax ginseng | This compound, Panaxacol, 1-hydroxythis compound, 17-hydroxypanaxacol, Ginsenoyne D | nih.gov |
Elicitation and Precursor Feeding for Enhanced Production
To improve the economic viability of in vitro production, various strategies are employed to enhance the yield of target metabolites. Elicitation and precursor feeding are two such effective approaches. nih.gov
Elicitation: Elicitation involves the application of biotic or abiotic stressors to the culture system to trigger the plant's defense responses, which often leads to an upregulation of secondary metabolite biosynthesis. usp.br For Panax cultures, common elicitors include methyl jasmonate (MJ) and salicylic (B10762653) acid (SA). nih.govumcs.pl While specific data on the effect of elicitors on this compound production is scarce, studies on related compounds in Panax species have shown significant increases in yield. For instance, treatment of Panax ginseng root suspension cultures with MJ and SA has been shown to increase the accumulation of phenolic compounds and ginsenosides. nih.govnih.gov It is hypothesized that these elicitors could similarly enhance the biosynthesis of polyacetylenes like this compound by activating their biosynthetic pathways.
The following table illustrates the effect of common elicitors on the production of secondary metabolites in Panax in vitro cultures.
| Elicitor | Panax Species/Culture Type | Effect on Metabolite Production | Reference(s) |
| Methyl Jasmonate (MJ) | Panax quinquefolium cell cultures | 2.2-fold increase in total ginsenosides | umcs.pl |
| Methyl Jasmonate (MJ) | Panax ginseng root suspension cultures | Increased accumulation of phenolic compounds | nih.gov |
| Salicylic Acid (SA) | Panax ginseng root suspension cultures | Increased accumulation of phenolic compounds | nih.gov |
Precursor Feeding: Precursor feeding is a strategy that involves supplying the biosynthetic precursors of a target metabolite to the culture medium to overcome potential rate-limiting steps in its production pathway. researchgate.net The biosynthesis of polyacetylenes like this compound is known to originate from fatty acids, with crepenynic acid being a likely intermediate. dntb.gov.uanih.gov A study using stable isotope labeling with [U-13C6]glucose in sterile root cultures of P. ginseng confirmed the polyketide-type synthesis pathway for panaxynol and panaxydol, which are structurally related to this compound. dntb.gov.uanih.gov This suggests that feeding the cultures with earlier precursors in the fatty acid pathway, such as acetate (B1210297) or specific fatty acids, could potentially increase the yield of this compound. However, detailed studies quantifying the impact of precursor feeding on this compound production are currently limited.
Chemical Synthesis and Analog Derivatization of Dihydropanaxacol
Total Synthesis Approaches
The total synthesis of dihydropanaxacol (B40540) has been approached through several strategic pathways, each with its own merits in terms of efficiency and stereocontrol. These methods often leverage key reactions to construct the characteristic diyne core and install the multiple stereocenters with the correct configuration.
A prominent and effective strategy for the enantioselective synthesis of this compound and its related compound, panaxacol (B9388), involves the use of a chiral pool approach. organic-chemistry.orgustc.edu.cn This method utilizes readily available, enantiomerically pure starting materials from nature to introduce chirality into the target molecule. organic-chemistry.orgmmsl.cz In the synthesis of this compound, D-(-)-diethyl tartrate serves as a key chiral building block. organic-chemistry.orgustc.edu.cn
The synthesis commences with D-(-)-diethyl tartrate, a commercially available and inexpensive chiral molecule, to establish the stereochemistry at the C-9 and C-10 positions of the this compound backbone. organic-chemistry.orgustc.edu.cnmdpi.com The synthesis of both panaxacol and this compound has been successfully achieved starting from this chiral precursor. organic-chemistry.orgustc.edu.cn This approach definitively established the 9R, 10R absolute configuration of panaxacol. organic-chemistry.orgustc.edu.cn For this compound, the absolute configuration at C-3 was tentatively assigned as 3S through the application of the R-(+)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl (MTPA) method on the synthetic product. organic-chemistry.orgustc.edu.cn
A critical step in the synthesis of this compound is the construction of the conjugated 1,3-diyne moiety. Oxidative homocoupling reactions of terminal alkynes, particularly those catalyzed by copper salts, are a powerful and widely employed method for this transformation. acs.orgthieme-connect.comscispace.com The Glaser-Hay coupling is a classic example of such a reaction, which utilizes a copper(I) catalyst, a base, and an oxidant (often oxygen from the air) to dimerize terminal alkynes. ustc.edu.cnorganic-chemistry.orgnih.gov
In the context of polyacetylene synthesis, copper-catalyzed oxidative coupling provides an efficient means to form the C-C bond between two alkyne units, leading to the desired diyne structure. organic-chemistry.orgthieme-connect.com Various copper catalysts can be employed, including copper(I) and copper(II) salts, often in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance solubility and catalytic activity. ustc.edu.cnacs.orgnih.gov The reaction conditions can be mild, and the yields are often good to excellent, making it a favored method in natural product synthesis. organic-chemistry.orgnih.gov
Below is a table summarizing the yields of copper-catalyzed homocoupling of various terminal alkynes, illustrating the general efficiency of this method.
| Alkyne Substrate | Catalyst System | Oxidant | Solvent | Yield (%) | Reference |
| Phenylacetylene | CuBr (5 mol%) | Diaziridinone | CH3CN | 80 | nih.gov |
| 1-Ethynyl-4-fluorobenzene | CuBr (5 mol%) | Diaziridinone | CH3CN | 83 | nih.gov |
| 3-Ethynylthiophene | CuBr (5 mol%) | Diaziridinone | CH3CN | 79 | nih.gov |
| 1-Octyne | CuBr (5 mol%) | Diaziridinone | CH3CN | 75 | nih.gov |
| Phenylacetylene | CuCl (2 mol%), TMEDA | O2 | Acetonitrile | up to 99 | acs.org |
| Phenylacetylene | Cu(OAc)2, Piperidine | Aerobic | - | Quantitative | organic-chemistry.org |
| Phenylacetylene | Cu3(BTC)2 | Air | K2CO3 | up to 99 | thieme-connect.com |
The design of a total synthesis for a complex molecule like this compound relies on a logical process of deconstruction known as retrosynthetic analysis. tandfonline.comresearchgate.netmolbase.com This involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of strategic disconnections. tandfonline.comresearchgate.net
For this compound, a logical retrosynthetic analysis would identify the key structural features to disconnect. The C-C bonds forming the 1,3-diyne unit are a prime target for disconnection, leading back to two smaller terminal alkyne fragments. This disconnection is the reverse of the oxidative homocoupling reaction discussed previously.
Synthesis of this compound Derivatives and Analogs
The ability to synthesize this compound has opened the door to the preparation of various derivatives and analogs. By systematically modifying the structure of the natural product, researchers can probe the structure-activity relationships and potentially develop new compounds with enhanced or novel biological properties.
The three hydroxyl groups present in the this compound structure are key functional groups that can be chemically modified. mdpi.compreprints.orgnih.gov Strategies for the selective protection and deprotection of hydroxyl groups are well-established in organic synthesis and can be applied to this compound to create a variety of derivatives. organic-chemistry.org For example, esterification or etherification of one or more hydroxyl groups can be performed to investigate the importance of these polar groups for biological activity.
Studies on related polyacetylenes, such as panaxytriol (B31408), have explored the impact of modifying the hydroxyl moieties. ustc.edu.cn The synthesis of panaxytriol derivatives has been a subject of interest to understand how changes in the hydroxylation pattern affect its biological profile. ustc.edu.cn Such modifications can influence the molecule's polarity, solubility, and its ability to interact with biological targets.
Furthermore, the position of the diyne functionality could be shifted along the carbon chain. While the conjugated 1,3-diyne system is a hallmark of many bioactive polyacetylenes, exploring analogs with different arrangements of the triple bonds could reveal important insights into the structural requirements for their biological effects. The reduction of the triple bonds to double or single bonds is another possible modification that would significantly alter the shape and electronic properties of the molecule. semanticscholar.org The chemical modification of the polyacetylene backbone itself, for instance, through Diels-Alder reactions, has also been explored for other polyacetylene systems. tandfonline.com Although specific examples of this compound analogs with systematically modified chain lengths or triple bond functionalities are not extensively documented in the reviewed literature, the principles of organic synthesis provide a clear roadmap for their potential creation.
Methodologies for Stereoselective Synthesis
The precise three-dimensional arrangement of atoms in complex natural products like this compound is critical to their biological function. Consequently, the development of synthetic routes that can control the stereochemistry at each chiral center is a primary objective in organic synthesis. Stereoselective synthesis refers to a chemical reaction that preferentially results in the formation of one stereoisomer over others. chemistrydocs.comegrassbcollege.ac.in For a molecule with multiple stereocenters, such as this compound, controlling the relative and absolute configuration is a significant challenge. Methodologies often rely on a range of strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions where the existing stereochemistry in a molecule directs the outcome of subsequent transformations. chemistrydocs.com
In the context of polyyne natural products, including the family to which this compound belongs, early synthetic efforts were centered on assembling the polyyne framework primarily through coupling reactions. researchgate.net However, significant advancements have been made by incorporating transition-metal-catalyzed alkynylation reactions and various asymmetric transformations to gain access to optically pure compounds. researchgate.net
A key breakthrough in the synthesis of optically pure panax polyynes was reported in 1989 by Fujimoto and Satoh. researchgate.net Their work represented the first synthesis of this compound and the related panaxacol in an optically pure form. researchgate.net A crucial element of their strategy was the establishment of the (9R, 10R) stereochemistry, a defining feature of the natural product's structure. researchgate.net While the detailed experimental procedures require consulting the original publication, the research established a foundational methodology for accessing these specific stereoisomers.
The general approaches to achieving stereoselectivity in the synthesis of complex molecules like ginsenosides (B1230088) and other polyynes often involve several key steps. These can include asymmetric reduction, the use of directing groups, and controlled glycosylation, which, although related to larger ginsenosides, illustrates the principles involved. researchgate.netchemrxiv.org For instance, the stereoselective glycosylation of sapogenin aglycones can provide a practical route to β-linked glycosyl saponins, demonstrating the power of stereodirecting groups. chemrxiv.org Similarly, enzymatic reactions, which are inherently stereospecific, are used in the biosynthesis of related compounds and can inspire synthetic strategies. nih.gov
The following table summarizes a conceptual key transformation for achieving stereocontrol in polyyne synthesis, based on the findings for related compounds.
Table 1: Conceptual Stereoselective Transformation in Polyyne Synthesis
| Step | Transformation | Reagents/Conditions | Stereochemical Outcome | Reference |
| 1 | Asymmetric Reduction | Borane·dimethyl sulfide (B99878) complex with a chiral ligand | Sets the configuration of a secondary alcohol | researchgate.net |
| 2 | Acetylenic Coupling | Cadiot–Chodkiewicz or Sonogashira coupling | Constructs the core diyne or enediyne framework | researchgate.net |
| 3 | Epoxidation | Asymmetric epoxidation catalyst (e.g., Sharpless) | Sets the configuration of an epoxide moiety | researchgate.net |
Analytical Methodologies for Dihydropanaxacol Quantification in Research Samples
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental to isolating dihydropanaxacol (B40540) from complex matrices, such as plant extracts or biological samples, before its quantification. arabjchem.orgwikipedia.org These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of this compound. vulcanchem.comjst.go.jp This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the varying affinities of the sample components for the stationary phase. shimadzu.com
In a study involving the isolation of polyacetylenes from Panax ginseng, HPLC was employed for further purification of fractions. jst.go.jp The specific conditions used in one such study are detailed in the table below. jst.go.jp
Table 1: HPLC Parameters for this compound Purification
| Parameter | Value |
|---|---|
| Column | TSKgel ODS-80Ts (ϕ4.6×250 mm) |
| Flow Rate | 1.0 mL/min |
| Mobile Phase | Acetonitrile–H₂O gradient (1:9 → 7:3 → 1:0) |
| Detection | UV at 210, 254, and 280 nm |
| Retention Time (tR) | 10.2 min |
Source: jst.go.jp
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (less than 2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. eag.comresearchgate.net The smaller particles necessitate higher operating pressures, often up to 100 MPa or more. eag.comlabcompare.com
While specific UHPLC methods for the routine quantification of this compound are not extensively detailed in the reviewed literature, the technique's advantages in separating complex mixtures make it a highly suitable and increasingly common method in phytochemical analysis. arabjchem.orgamericanpharmaceuticalreview.com The general parameters for UHPLC systems are outlined in the table below.
Table 2: General Technical Specifications of UHPLC Systems
| Parameter | Typical Range |
|---|---|
| Pump Pressure | Up to 100-130 MPa eag.comlabcompare.com |
| Flow Rate | 0.0001 to 8.0 mL/min eag.comlabcompare.com |
| Column Particle Size | < 2 µm eag.com |
| Column Temperature | 5 to 110 °C eag.com |
| Detection | UV/VIS, Fluorescence, Mass Spectrometry eag.comlabcompare.com |
Source: eag.comlabcompare.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. phenomenex.comorganomation.com In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a heated column containing a stationary phase. libretexts.org Separation occurs based on the compound's boiling point and polarity. qa-group.com
The use of GC for the analysis of polyacetylenes like this compound has been noted. arabjchem.org However, due to the relatively low volatility and thermal lability of this compound, derivatization may be required to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a highly sensitive and selective detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. thermofisher.com When coupled with a chromatographic separation method, it provides a powerful tool for the definitive identification and quantification of compounds in complex mixtures. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. wikipedia.orgnih.gov This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex biological matrices. nih.gov
In a metabolomics study of Aconitum heterophyllum, LC-MS/MS was used to identify a wide range of metabolites, including this compound. acs.org The high-resolution mass spectrometry data allows for the accurate determination of the molecular mass and fragmentation patterns, which are unique to the compound. acs.org
Table 3: LC-MS/MS Data for this compound Identification
| Parameter | Value |
|---|---|
| Retention Time (RT) | 31.96 min |
| Observed m/z [M+H]⁺ | 281.21076 |
| Calculated Mass | 280.20351 |
Source: acs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of MS. thermofisher.comwikipedia.org It is a gold standard for the identification of volatile and semi-volatile organic compounds. wikipedia.org The sample, after separation by GC, is introduced into the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. libretexts.org
GC-MS has been utilized in the analysis of plant extracts containing various phytochemicals. acs.org For a compound like this compound, a derivatization step would likely be necessary to increase its volatility for GC separation before MS analysis. getenviropass.com This process converts polar functional groups, such as hydroxyl groups, into less polar, more volatile derivatives.
Spectroscopic Quantification Methods
Spectroscopic methods are fundamental in the structural elucidation and quantification of this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. vulcanchem.com It provides detailed information about the arrangement of atoms within the molecule, which is essential for its unambiguous identification. vulcanchem.com Mass Spectrometry (MS) is another critical technique used for the accurate determination of mass and confirmation of the molecular formula of this compound. vulcanchem.com High-resolution mass spectrometry can provide precise mass measurements, further aiding in the identification of the compound in complex mixtures. acs.orgnih.gov
In a study profiling metabolites in Aconitum heterophyllum, this compound was identified using LC-MS/MS-orbitrap analysis. The data revealed its molecular formula as C17H28O3 and provided specific mass-to-charge ratios (m/z) for different adducts, which are crucial for its quantification. acs.orgnih.gov
Table 1: Mass Spectrometry Data for this compound vulcanchem.com
| Adduct | m/z |
|---|---|
| [M+H]+ | 281.21114 |
| [M+Na]+ | 303.19308 |
| [M+NH4]+ | 298.23768 |
| [M+K]+ | 319.16702 |
| [M-H]- | 279.19658 |
| [M+Na-2H]- | 301.17853 |
| [M]+ | 280.20331 |
This table presents predicted mass spectrometry data for this compound, which is essential for its identification and quantification in research samples.
Application in Complex Biological Matrices (Research Context)
Quantifying this compound in complex biological matrices, such as plant extracts or biological fluids, presents unique challenges due to the presence of numerous other compounds. To overcome this, researchers typically employ a combination of separation and detection techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of this compound from intricate mixtures. vulcanchem.com Specifically, reversed-phase HPLC is often used in the purification process. vulcanchem.com Following separation by HPLC, the compound can be quantified using a detector, such as an ultraviolet (UV) detector. cdc.gov
In research focused on the bioactive compounds of Panax ginseng, a bioactivity-guided fractionation approach is often utilized. This process involves initial extraction with a solvent like hexane (B92381), followed by chromatographic techniques such as silica (B1680970) gel column chromatography and preparative layer chromatography (PLC) to isolate this compound and other polyacetylenes. vulcanchem.com
A study investigating the metabolites in cotton in response to leaf spot disease identified this compound as one of the accumulated compounds using ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS). semanticscholar.org This highlights the application of advanced hyphenated techniques in detecting and quantifying this compound in complex plant-based samples.
Research on the inhibitory effects of Panax ginseng compounds on neurotrophin receptor-mediated hair growth identified this compound as a key bioactive component. researchgate.net The isolation and characterization of this compound from Panax ginseng hexane extracts involved these multi-step purification and analytical procedures, demonstrating their necessity in complex biological research. researchgate.netsci-hub.se
Mechanistic Investigations of Dihydropanaxacol S Biological Activities in Vitro Studies
Cellular and Molecular Targets
Neurotrophin Receptor Binding Inhibition (e.g., BDNF-TrkB, β-NGF-p75NTR)
Dihydropanaxacol (B40540), a polyacetylene compound isolated from Panax ginseng, has been identified as a significant inhibitor of the binding between neurotrophins and their receptors. vulcanchem.comnih.gov Specifically, it has demonstrated inhibitory effects on the interaction between brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), as well as between β-nerve growth factor (β-NGF) and the p75 neurotrophin receptor (p75NTR). vulcanchem.comnih.govnih.gov This inhibitory action is considered a key mechanism behind its observed biological activities, particularly in the context of hair growth regulation. vulcanchem.comnih.gov Neurotrophins are known to play a role in the transition of the hair cycle from the anagen (growth) phase to the catagen (regression) phase, partly by upregulating transforming growth factor-beta (TGFβ). nih.govjst.go.jp By blocking the binding of neurotrophins to their receptors, this compound may help to prolong the anagen phase of hair follicles. nih.gov
Research has shown that hexane (B92381) extracts of P. ginseng, which contain this compound and other polyacetylenes, strongly inhibit both BDNF-TrkB and β-NGF-p75NTR binding. nih.govjst.go.jpjst.go.jp In comparative studies with other polyacetylenes from P. ginseng, this compound was categorized as having high inhibitory activity against neurotrophin-receptor binding. vulcanchem.com
The inhibitory effect of this compound on the binding of BDNF to its TrkB receptor occurs in a dose-dependent manner. nih.govjst.go.jpresearchgate.net Studies have shown that alongside other polyacetylene compounds like 1,8-heptadecadiene-4,6-diyne-3,10-diol and panaxytriol (B31408), this compound significantly inhibits this interaction as its concentration increases. nih.govjst.go.jpresearchgate.net While specific IC50 values for this compound are not detailed in the provided search results, the dose-dependent nature of its inhibition is a consistent finding.
| Test Substance | Concentration | Inhibition of BDNF-TrkB Binding (%) | Reference |
|---|---|---|---|
| Panax ginseng Hexane Extract (PGHE-ext) | 0.1 mg/mL | 89.2% | jst.go.jp |
| Panax ginseng 70% Ethanol Extract (PG70-ext) | 0.1 mg/mL | 51.7% | jst.go.jp |
| This compound | Not Specified | Significant, dose-dependent | nih.govjst.go.jpresearchgate.net |
| Panaxytriol | Not Specified | Strong, dose-dependent | nih.govjst.go.jpresearchgate.net |
| 1,8-heptadecadiene-4,6-diyne-3,10-diol | Not Specified | Significant, dose-dependent | nih.govjst.go.jpresearchgate.net |
The chemical structure of polyacetylenes, including this compound, plays a crucial role in their ability to inhibit neurotrophin receptor binding. A key structural feature identified as important for this activity is the presence of hydroxyl (-OH) moieties. nih.govjst.go.jpresearchgate.net
To investigate the role of the hydroxyl group, researchers compared the inhibitory activity of panaxytriol with its acetylated form, Ac-panaxytriol. jst.go.jpresearchgate.net The acetylation of the hydroxyl groups in panaxytriol resulted in a significant decrease in its ability to inhibit BDNF-TrkB binding. jst.go.jpresearchgate.net This finding strongly suggests that the hydroxyl moiety is essential for the inhibitory effect of these polyacetylene compounds on neurotrophin-receptor interactions. nih.govjst.go.jpresearchgate.net Therefore, the hydroxyl groups present in the structure of this compound are likely critical for its observed biological activity.
Interactions with Growth Factor Signaling Pathways (e.g., TGFβ)
The inhibitory action of this compound on neurotrophin receptor binding has downstream effects on other signaling pathways, notably the transforming growth factor-beta (TGF-β) pathway. nih.gov Neurotrophins, such as BDNF, are known to promote the transition of the hair follicle from the anagen to the catagen phase by upregulating TGF-β. nih.govjst.go.jpresearchgate.net TGF-β, in turn, suppresses the growth of hair follicle epithelial cells, thereby disrupting the anagen phase. jst.go.jp By inhibiting the initial binding of neurotrophins to their receptors, this compound indirectly modulates the TGF-β signaling pathway. nih.gov This interruption of the neurotrophin-TGF-β axis is a proposed mechanism by which this compound may prolong the anagen phase of hair growth. nih.gov
Ligand Activity for Nuclear Receptors (e.g., PPARγ)
This compound has been identified as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. frontiersin.orgembopress.org As a ligand-dependent transcription factor, PPARγ's activity is modulated by the binding of specific molecules to its ligand-binding domain. frontiersin.orgresearchgate.net Upon activation by a ligand, PPARγ forms a complex with coactivator proteins, leading to the transcription of target genes. frontiersin.org
While the direct and specific interactions of this compound with PPARγ are a subject of ongoing research, its classification as a PPARγ ligand suggests a potential role in modulating the various physiological processes governed by this receptor. semanticscholar.org The binding of natural ligands, such as certain lipids and fatty acids, to the orthosteric pocket of the PPARγ ligand-binding domain initiates a conformational change that is critical for its function. researchgate.netelifesciences.org
Cytotoxicity and Cell Cycle Modulation in Research Cell Lines
This compound has demonstrated significant cytotoxic effects and the ability to modulate the cell cycle in various cancer cell lines, indicating its potential as a subject for anticancer research. semanticscholar.orgmdpi.com
Early studies revealed that this compound, isolated from the dried callus of Panax ginseng, exhibits cytotoxic activity against murine leukemia L1210 cells and Yoshida sarcoma cells. mdpi.com Research showed a strong inhibition of cell growth at a concentration of 10 μg/mL. mdpi.com The L1210 cell line, established from a methylcholanthrene-induced tumor in a DBA strain mouse, is a commonly used model for cytotoxicity studies. bcrj.org.br Similarly, Yoshida sarcoma cells are utilized in cancer research to evaluate the efficacy of potential therapeutic agents. nih.gov The demonstrated cytotoxicity of this compound in these cell lines underscores its antiproliferative properties. mdpi.comnih.gov
Table 1: Cytotoxic Activity of this compound
| Cell Line | Concentration | Effect |
|---|---|---|
| Murine Leukemia L1210 | 10 μg/mL | Strong inhibition of cell growth mdpi.com |
The cell cycle is a fundamental process that governs cell proliferation, with checkpoints in place to ensure genomic integrity. khanacademy.orgmdpi.com Dysregulation of the cell cycle is a hallmark of cancer. mdpi.com Some natural compounds have been shown to induce cell cycle arrest, a state where the cell cycle is halted, as a mechanism to inhibit tumor growth. wikipedia.orgbiorxiv.org This arrest can be temporary (quiescence) or permanent (senescence). wikipedia.org
While specific studies detailing the precise mechanisms of this compound-induced cell cycle arrest are emerging, its cytotoxic effects suggest an interaction with cell cycle progression. semanticscholar.orgfrontiersin.org Cell cycle arrest can be triggered at various phases, such as G0/G1, S, or G2/M, often involving the modulation of cyclin-dependent kinases (Cdks) and their inhibitors. khanacademy.orgmdpi.com For instance, some compounds induce a G0/G1 arrest, preventing cells from entering the DNA synthesis phase. frontiersin.org
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells and is a key target for cancer therapies. mdpi.compromega.com It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. promega.com
This compound is suggested to induce apoptosis in cancer cells. semanticscholar.org The induction of apoptosis by bioactive compounds often involves the activation of initiator caspases, like caspase-8 and caspase-9, which in turn activate effector caspases such as caspase-3. promega.comnih.gov This cascade leads to the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death. promega.com The ability of a compound to trigger apoptosis in tumor cells is a significant indicator of its potential as an anticancer agent. frontiersin.org
Antimicrobial Activity at the Cellular Level
Beyond its anticancer potential, this compound has also been investigated for its antimicrobial properties.
Research has indicated that this compound possesses antifungal activity. nih.gov One of the pathogenic fungi of significant concern is Cryptococcus neoformans, an opportunistic yeast that can cause life-threatening meningitis, particularly in immunocompromised individuals. nih.govfrontiersin.org The emergence of antifungal resistance highlights the need for novel therapeutic strategies. nih.govmdpi.com
Studies have shown that certain natural compounds can inhibit the growth of C. neoformans. mdpi.com While the specific mechanisms of this compound's action against C. neoformans are under investigation, its activity contributes to the broader search for new antifungal agents. nih.gov The laccase enzyme of C. neoformans has been identified as a virulence factor, and its inhibition could be one potential mechanism of action for antifungal compounds. nih.gov
Proposed Role as Plant Defense Compounds
This compound, a polyacetylene isolated from Panax ginseng, is suggested to function as a plant defense compound. jst.go.jpnih.gov Plants are known to release antimicrobial polyacetylenes from their roots into the surrounding soil to protect against pathogens. rsdjournal.orgresearchgate.net Research has demonstrated that this compound, along with other polyacetylenes like panaxacol (B9388), 1-hydroxythis compound, and 17-hydroxypanaxacol, exhibits antimicrobial activity. nih.gov These compounds were isolated from the culture medium of P. ginseng hairy roots, supporting the idea that they are secreted into the environment as a defense mechanism. jst.go.jpnih.gov
Studies have confirmed the antimicrobial effects of these compounds against a range of microorganisms. nih.gov For instance, this compound has shown activity against the fungus Cryptococcus neoformans and the bacteria Staphylococcus aureus and Bacillus subtilis. jst.go.jpnih.gov The minimum inhibitory concentration (MIC) values for polyacetylenes from P. ginseng against C. neoformans have been reported to be in the range of 250 to 1000 μg/mL. rsdjournal.orgresearchgate.net This antimicrobial action is a key component of the plant's defense system, helping it to survive in its natural environment. rsdjournal.orgresearchgate.net
| Compound | Target Organism | Observed Effect | Reference |
| This compound | Cryptococcus neoformans | Antimicrobial Activity | jst.go.jpnih.gov |
| This compound | Staphylococcus aureus | Antimicrobial Activity | nih.gov |
| This compound | Bacillus subtilis | Antimicrobial Activity | nih.gov |
| This compound | Aspergillus fumigatus | Antimicrobial Activity | nih.gov |
Antioxidant and Anti-inflammatory Cellular Mechanisms
The cellular mechanisms underlying the potential antioxidant and anti-inflammatory effects of polyacetylenic oxylipins like this compound are areas of active investigation. These compounds are thought to exert their effects through multiple pathways, including the regulation of cytoprotective enzymes and the inhibition of inflammatory signaling molecules. mdpi.com
Regulation of Phase 2 Enzymes
One proposed mechanism for the antioxidant effects of compounds related to this compound involves the activation of the Keap1-Nrf2/antioxidant response element (ARE) pathway. mdpi.com This pathway is a critical cellular defense mechanism against oxidative stress. koreascience.kr The transcription factor Nrf2, when activated, binds to the ARE in the promoter region of genes encoding for various phase 2 detoxifying and antioxidant enzymes. koreascience.krnih.gov
The activation of this pathway leads to the increased expression of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), and glutathione (B108866) S-transferases (GSTs). mdpi.comkoreascience.krupol.cz These enzymes play a crucial role in detoxifying xenobiotics and neutralizing reactive oxygen species (ROS), thereby protecting the cell from oxidative damage. upol.cz Electrophilic compounds, a characteristic that can be found in acetylenic oxylipins, are known to be potent inducers of this pathway. mdpi.comkoreascience.kr While this mechanism is established for similar compounds, direct studies confirming this compound's specific action on the Nrf2 pathway are still needed.
| Pathway Component | Function | Potential Effect of Related Compounds |
| Nrf2 | Transcription factor | Activation |
| Keap1 | Repressor of Nrf2 | Inhibition |
| ARE | DNA response element | Gene transcription activation |
| Phase 2 Enzymes (e.g., HO-1, GSTs) | Antioxidant/Detoxification | Increased expression |
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory properties of polyacetylenes may also be attributed to their ability to inhibit the production of pro-inflammatory mediators. semanticscholar.org Inflammation is often driven by signaling molecules such as prostaglandins (B1171923) and cytokines (e.g., TNF-α, IL-1β, and IL-6), which are produced in response to injury or infection. frontiersin.orgphysio-pedia.com
Non-steroidal anti-inflammatory drugs (NSAIDs), for example, function by blocking cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins from arachidonic acid. derangedphysiology.comnih.gov Similarly, some natural compounds can suppress the expression of pro-inflammatory cytokines. frontiersin.org Resolvins, which are derived from omega-3 fatty acids, exert potent anti-inflammatory effects by inhibiting the activation of transcription factors like NF-κB, which is a key regulator of inflammatory gene expression. frontiersin.orgmdpi.com Although this compound is suggested to have anti-inflammatory effects, specific studies detailing its direct inhibition of mediators like prostaglandins or specific cytokines are limited.
Induction of Endoplasmic Reticulum Stress
A further potential mechanism of action for bioactive compounds, including some acetylenic oxylipins, is the induction of endoplasmic reticulum (ER) stress. semanticscholar.org The ER is a critical organelle for protein folding and synthesis. plos.org An accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a cellular stress response aimed at restoring ER homeostasis. wikipedia.org
However, if the ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. plos.orgwikipedia.org Various chemical agents can induce ER stress, including those that disrupt protein glycosylation or calcium homeostasis. wikipedia.orgnih.gov Some anti-cancer drugs purposefully induce ER stress to trigger apoptosis in tumor cells. nih.gov While some polyacetylenes are known to induce pro-apoptotic mechanisms in cells, direct evidence linking this compound to the specific induction of ER stress and the activation of the UPR pathways (such as IRE1, PERK, and ATF6) has not been extensively documented. semanticscholar.orgresearchgate.net
Mechanistic Investigations of Dihydropanaxacol S Biological Activities in Vivo Non Human Animal Model Studies
Application of Relevant Animal Models in Mechanistic Research
The selection of an appropriate animal model is critical for generating relevant and translatable data in mechanistic research. For dermatological and hair growth studies, specific rodent models are favored for their well-characterized hair follicle biology and cycling.
The C57BL/6 mouse is the most prevalently used in vivo model for investigating hair growth and alopecia. sci-hub.seresearchgate.net This strain is particularly valuable because its hair follicles exhibit a highly synchronized hair cycle. frontiersin.orgmdpi.com Following depilation, the follicles on the dorsal skin of C57BL/6 mice enter the resting phase (telogen) uniformly before synchronously transitioning into the active growth phase (anagen). mdpi.com This synchronized induction allows for a clear and measurable observation of a compound's ability to promote entry into the anagen phase or extend its duration. mdpi.commdpi.com
Dihydropanaxacol (B40540) is a polyacetylenic compound isolated from Panax ginseng, a plant whose extracts have been widely studied for hair growth-promoting effects, often using the C57BL/6 model. jst.go.jpffhdj.comresearchgate.net Therefore, this mouse model is considered highly relevant for investigating the potential in vivo biological activities of this compound on hair follicle regulation.
Table 1: Characteristics of the C57BL/6 Mouse Model in Hair Growth Research
| Feature | Description | Relevance to Hair Growth Studies |
|---|---|---|
| Synchronized Hair Cycle | After depilation, hair follicles enter the anagen (growth) phase in a predictable, synchronized wave. | Allows for precise timing and standardized assessment of compounds that induce or prolong the anagen phase. frontiersin.orgmdpi.com |
| Pigmentation Changes | The skin color changes with the hair cycle: pink during telogen and gray/black during anagen due to follicular melanogenesis. | Provides a clear, non-invasive visual indicator of anagen phase induction. frontiersin.orgmdpi.com |
| Well-Characterized Biology | The genetics and hair follicle biology of C57BL/6 mice are extensively documented. | Provides a robust and reliable baseline for comparing the effects of test compounds against controls. sci-hub.se |
| Histological Analysis | Skin samples can be readily analyzed to measure changes in follicle number, depth, and morphology. | Enables quantitative assessment of the anagen-to-telogen ratio and overall follicle health. researchgate.net |
The hair growth cycle consists of three main phases: anagen (growth), catagen (regression), and telogen (rest). A key strategy for combating hair loss is to prolong the anagen phase, thereby allowing the hair shaft to grow longer and thicker. mdpi.com In C57BL/6 mouse studies, a primary indicator of a compound's efficacy is the accelerated onset of the anagen phase and the maintenance of follicles in this state. mdpi.com Histological analysis of skin sections can confirm the anagen phase by showing large, active hair bulbs located deep within the subcutaneous tissue. researchgate.netmdpi.com While this is a standard endpoint for hair growth studies in this model, specific in vivo data quantifying the direct effect of isolated this compound on the prolongation of the anagen phase is not extensively detailed in current scientific literature.
A primary focus of mechanistic research is to identify how a compound interacts with specific cellular and molecular pathways. Research into the polyacetylene compounds from Panax ginseng has identified a potential molecular target for this compound. Studies have shown that this compound can significantly inhibit the binding of Brain-Derived Neurotrophic Factor (BDNF) to its receptor, Tropomyosin-related kinase B (TrkB). jst.go.jp The BDNF/TrkB signaling pathway is known to be involved in the control of the hair growth cycle. mdpi.com
Inhibition of this pathway represents a key potential mechanism of action for this compound. While the initial finding of BDNF-TrkB binding inhibition was likely determined through in vitro assays, this provides a clear target for investigation within an in vivo model. Animal studies can confirm if this modulation occurs in a physiological context and leads to a functional outcome, such as a change in hair follicle cycling. For instance, researchers could treat C57BL/6 mice with this compound and subsequently analyze skin tissue to measure changes in the phosphorylation status of TrkB or the expression of downstream signaling molecules. nih.gov
Hair Growth Regulation Studies (e.g., C57BL/6 Mice Models)
Considerations for Animal Model Selection and Experimental Design
The design of in vivo experiments and the choice of animal models are foundational to the reliability and applicability of the findings. These choices must be tailored to the specific biological questions being addressed.
An effective animal model must accurately replicate the specific biological or pathological condition under investigation. For studying the general physiology of hair growth, the C57BL/6 mouse model is excellent due to its synchronized hair cycle following depilation. sci-hub.se If studying a specific condition like androgenetic alopecia, the model can be modified, for example, by treating the mice with testosterone (B1683101) to induce hair loss, thereby creating a more targeted disease model. frontiersin.org The goal is to create a system where the compound's effects on a specific, controlled biological state can be observed and measured with minimal confounding variables.
A major advantage of in vivo studies is the ability to assess a compound's effect on molecular targets within an intact, functioning biological system. plos.orgnih.gov While an in vitro assay can show that this compound binds to the TrkB receptor, an animal model can demonstrate whether this interaction occurs in the target tissue (the skin and hair follicle) after administration and whether it produces a physiological response. Experimental designs often include collecting tissue samples post-treatment for molecular analysis (e.g., Western blot, PCR, immunohistochemistry) to directly measure the compound's impact on the target pathway (e.g., the BDNF/TrkB pathway) in the relevant cells, such as dermal papilla cells or keratinocytes. nih.govresearchgate.net This approach connects the molecular-level interaction to the tissue-level outcome, providing a more comprehensive understanding of the compound's mechanism of action.
Table 2: Mechanistic Profile of this compound
| Compound | Identified Molecular Target | Potential Biological Role in Hair Cycle | Method for In Vivo Assessment |
|---|---|---|---|
| This compound | Inhibition of Brain-Derived Neurotrophic Factor (BDNF) binding to the TrkB receptor. | Neurotrophins and their receptors are implicated in the control of the hair follicle cycle from anagen to catagen. | Following administration in a C57BL/6 model, skin tissue could be analyzed via immunohistochemistry or Western blot to assess the phosphorylation state of TrkB and the expression of downstream signaling proteins. |
Advancements in Animal Model Technologies for Mechanistic Insight
The elucidation of the precise mechanisms through which chemical compounds exert their biological effects increasingly relies on sophisticated in vivo models. For natural products like this compound, a polyacetylene found in Panax ginseng, understanding its molecular pathways is crucial for any potential therapeutic development. arabjchem.orgjst.go.jp Advanced animal model technologies, such as genetically engineered models and patient-derived xenografts, offer powerful platforms for such mechanistic investigations. oatext.comnih.gov These models allow researchers to study the effects of a compound in a complex, whole-organism system that can more closely mimic human physiology and disease states than simpler in vitro assays. tum.de
Genetically Engineered Animal Models
Genetically engineered animal models (GEAMs), particularly mice, are invaluable tools for dissecting the mechanisms of action of bioactive compounds. nih.govucdavis.edu These models are created using techniques like CRISPR-Cas9 gene editing or embryonic stem cell-based gene targeting to introduce specific genetic modifications. nih.govmimabs.org This allows for the creation of animals that may have a particular gene knocked out, knocked in, or mutated, enabling researchers to probe specific pathways. mimabs.org For instance, a compound's activity can be tested in a model where its suspected target receptor is absent, to confirm the necessity of that receptor for the compound's effect.
While GEAMs are widely used in biomedical research to investigate disease pathology and test novel therapeutics, a review of current scientific literature reveals a lack of specific studies utilizing these models to investigate the biological activities of this compound. nih.govpsychogenics.com Research on Panax ginseng and its constituents has involved various animal models, but the application of precisely tailored genetically engineered models to elucidate the specific molecular targets of this compound has not been reported. nih.gov The development of such models would represent a significant step forward in understanding how this polyacetylene functions at a molecular level within a living organism.
Patient-Derived Xenograft (PDX) Models (for general polyacetylenes research)
Patient-derived xenograft (PDX) models are a powerful tool in translational research, particularly in oncology. These models are created by implanting fresh tumor tissue from a human patient directly into an immunodeficient mouse. criver.comnih.gov A key advantage of PDX models is their ability to retain the principal characteristics of the original patient's tumor, including its genetic and phenotypic heterogeneity and microenvironment. oatext.comnih.govnih.gov This makes them highly valuable for preclinical drug evaluation and the identification of biomarkers. nih.gov
In the context of polyacetylene research, PDX models offer a clinically relevant platform to test the anti-cancer efficacy of this class of compounds. For example, the anti-tumoral efficacy of the polyacetylene falcarinol (B191228) has been demonstrated in a melanoma mouse xenograft model. arabjchem.org While cell line-derived xenografts are simpler to establish, PDX models are considered more predictive of clinical outcomes. criver.comnih.gov
Despite the established utility of PDX models, there is currently no specific published research detailing the investigation of this compound using this technology. The application of PDX models to study this compound could provide crucial data on its efficacy across different tumor subtypes and help identify patient populations that might benefit from it, bridging the gap between basic research and clinical application.
Interactive Data Table: Overview of Advanced Animal Models in Compound Research
| Model Type | Description | Application in Polyacetylene Research | Status for this compound |
| Genetically Engineered Animal Models (GEAMs) | Animals with specific genetic modifications (e.g., gene knockout/knockin) to study gene function and disease pathways. nih.govucdavis.edu | Potentially high, for detailed mechanistic studies of specific molecular targets. | No specific studies reported. |
| Patient-Derived Xenograft (PDX) Models | Implantation of human patient tumor tissue into immunodeficient mice, preserving original tumor characteristics. nih.govcriver.com | Used to test anti-tumoral efficacy of some polyacetylenes like falcarinol. arabjchem.org | No specific studies reported. |
Structure Activity Relationship Sar Investigations of Dihydropanaxacol and Its Analogs
Impact of Hydroxyl Moiety on Biological Activity
The hydroxyl (-OH) groups are paramount to the biological activity of dihydropanaxacol (B40540). vulcanchem.comresearchgate.net Research consistently demonstrates that the presence and position of these polar functional groups are crucial for interactions with biological targets. researchgate.net this compound possesses three hydroxyl groups on its C17 frame, and their ability to form hydrogen bonds is considered a key factor in its bioactivity, such as the inhibition of neurotrophin-receptor binding. vulcanchem.com
Studies on analogous compounds have reinforced the importance of these moieties. For instance, the acetylation of hydroxyl groups in panaxytriol (B31408), a structurally similar polyacetylene, resulted in a significant reduction in its inhibitory activity. vulcanchem.com This chemical modification, which converts the hydroxyl groups into esters, diminishes the molecule's hydrogen-bonding capacity and can alter its lipophilicity, thereby affecting its affinity for receptors or enzymes. researchgate.net The number of oxygen-containing functional groups has been identified as a determinant of inhibitory potency, with the hydroxyl moieties being specifically highlighted as critical for the inhibitory effects observed. vulcanchem.com
| Compound/Analog | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| This compound | Native hydroxyl groups present | Considered essential for biological activity, such as inhibition of neurotrophin-receptor binding. | vulcanchem.com |
| Panaxytriol | Native hydroxyl groups present | Active inhibitor. | vulcanchem.com |
| Acetylated Panaxytriol (Ac-panaxytriol) | Hydroxyl groups are acetylated | Substantial decrease in inhibitory effect. | vulcanchem.com |
Role of the Polyacetylene Framework
The polyacetylene framework, characterized by the presence of two or more carbon-carbon triple bonds (C≡C), is a defining structural feature of this compound and is central to its reactivity and biological function. mdpi.comnih.gov This diyne system (two triple bonds) makes the molecule highly reactive. mdpi.com The triple bonds render these oxylipins into highly alkylating compounds, capable of reacting with nucleophilic biomolecules such as proteins. mdpi.comnih.gov
The reactivity of the polyacetylene moiety enables these compounds to potentially form covalent bonds with target proteins, leading to irreversible inhibition. This mechanism could explain their potent biological effects, including cytotoxicity against cancer cells and inhibition of inflammatory pathways. mdpi.comnih.gov
Influence of Chain Length and Saturation on Efficacy
Generally, the length and degree of saturation of a fatty acyl chain are major determinants of its biological absorption and metabolism. nih.gov For saturated fatty acids, absorption efficiency tends to decrease as the carbon chain length increases. nih.gov Conversely, for unsaturated fatty acids, an increase in the number of double bonds can enhance permeability. dovepress.com Studies on fatty acids have shown that long-chain unsaturated fatty acids can be effective penetration enhancers. dovepress.com
| Fatty Acid Property | General Observation in Lipid Studies | Potential Implication for this compound Efficacy | Reference |
|---|---|---|---|
| Acyl Chain Length (Saturated) | Absorption efficiency decreases with increasing chain length. | The C17 length is a determinant of its absorption and distribution. | nih.gov |
| Degree of Saturation | Higher unsaturation (double bonds) can increase membrane permeability. | The polyacetylene core likely influences membrane interaction and overall shape, affecting efficacy. | dovepress.com |
| Hydrophobicity | A key determinant of absorption efficiency. | The balance between the lipophilic chain and polar hydroxyl groups is critical for bioavailability. | nih.gov |
Comparison with Related C17 and C18 Acetylenic Oxylipins
This compound belongs to a broader class of bioactive C17 and C18 acetylenic oxylipins found in plants of the Apiaceae and Araliaceae families. mdpi.comnih.gov Comparing its activity with that of related compounds reveals important structural requirements for cytotoxicity and other biological effects.
For example, early studies demonstrated that this compound, alongside panaxydol, 1-chloropanaxydiol, and panaxacol (B9388), exhibited cytotoxicity against murine leukemia L1210 cells. mdpi.com The structural similarities and differences among these compounds help to delineate the roles of specific functional groups. For instance, comparing this compound to panaxytriol, which has a similar C17 triol structure but differs in the degree of saturation at the end of the aliphatic chain, can provide insights into the role of the terminal portion of the molecule.
Furthermore, studies comparing C17 and C18 acetylenic oxylipins with a terminal double bond versus a terminal single bond have indicated that the former can be more potent inhibitors of cancer cell proliferation, though this can be cell-line dependent. mdpi.com The antibacterial properties of this compound have also been compared to analogs like panaxacol, 1-hydroxythis compound, and 17-hydroxypanaxacol, showing that these polyacetylenes have activity against various bacterial and fungal strains. univ-biskra.dz These comparative analyses underscore that while the polyacetylene core is a common feature, variations in hydroxylation patterns, chain length (C17 vs. C18), and terminal group saturation are critical in modulating the potency and spectrum of biological activity. mdpi.com
Future Research Directions and Translational Challenges Academic Perspective
Elucidation of Remaining Unknown Molecular Targets and Pathways
The precise molecular mechanisms of dihydropanaxacol (B40540) remain largely uncharacterized. Future research must prioritize the identification of its direct binding partners and the signaling pathways it modulates. While specific targets for this compound are unknown, the known activities of other ginsenosides (B1230088) and polyacetylenes can guide initial investigations. For instance, ginsenosides have been shown to interact with a variety of targets, including key regulators of inflammation and cell survival. news-medical.netmdpi.com
A primary objective should be to screen this compound against panels of kinases, phosphatases, and transcription factors to identify high-affinity interactions. Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could be invaluable in identifying direct protein targets in an unbiased manner.
Furthermore, downstream pathway analysis is crucial. Investigating the effect of this compound on well-established signaling cascades involved in inflammation, apoptosis, and oxidative stress is a logical starting point. Key pathways to investigate, based on the activity of related compounds, include NF-κB, PI3K/Akt, and Nrf2. mdpi.comnih.govniscpr.res.in Transcriptomic and proteomic profiling of cells treated with this compound would provide a comprehensive, unbiased view of the molecular pathways it affects.
| Potential Target Class | Specific Examples | Rationale for Investigation |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Many natural products, including some ginsenosides, exhibit anti-inflammatory properties by targeting these enzymes. niscpr.res.in |
| Kinases | PI3K/Akt, MAPKs (e.g., JNK, ERK, p38) | These pathways are central to cell survival, proliferation, and stress responses and are modulated by various ginsenosides. mdpi.com |
| Transcription Factors | NF-κB, Nrf2, AP-1 | These factors control the expression of genes involved in inflammation, antioxidant defense, and cell cycle regulation. nih.gov |
| Ion Channels | Acid-sensing ion channels (ASICs) | Some NSAIDs have been found to block these channels, suggesting a potential novel mechanism for pain and inflammation modulation. nih.gov |
Development of Advanced Analytical Methods for this compound and Metabolites
A significant barrier to the preclinical development of this compound is the lack of robust and validated analytical methods for its quantification in biological matrices. The development of sensitive, specific, and reliable assays is a prerequisite for understanding its pharmacokinetics and metabolism.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose. nih.gov Future work should focus on creating a validated LC-MS/MS method capable of detecting this compound and its potential metabolites in plasma, urine, and tissue homogenates. This involves optimizing chromatographic separation, mass spectrometric detection parameters, and sample preparation techniques to ensure high recovery and minimal matrix effects.
Metabolite identification is another critical research area. High-resolution mass spectrometry (HR-MS) can be employed to determine the elemental composition of unknown metabolites. nih.gov Furthermore, nuclear magnetic resonance (NMR) spectroscopy will be essential for the structural elucidation of purified metabolites. nih.gov These advanced techniques will be crucial for building a comprehensive metabolic map of this compound.
| Analytical Technique | Application for this compound Research | Key Advantages |
| HPLC with UV/DAD | Routine quantification in extracts and formulations. | Cost-effective, robust, widely available. nih.gov |
| LC-MS/MS | Quantification in complex biological matrices (plasma, tissue). | High sensitivity and specificity. researchgate.net |
| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Identification of unknown metabolites. | Provides accurate mass for formula determination. |
| NMR Spectroscopy | Structural elucidation of isolated metabolites. | Definitive method for determining chemical structure. nih.gov |
Sustainable Production Methodologies for Research Scale
The limited availability of pure this compound from natural sources poses a significant challenge for conducting extensive preclinical research. Relying solely on extraction from Panax species is often inefficient and not environmentally sustainable. nih.govnih.gov Therefore, developing sustainable and scalable production methods is a high priority.
Biotechnological approaches offer a promising alternative to field cultivation and extraction. bgu.ac.il Plant cell and hairy root cultures of Panax ginseng in bioreactors could be optimized for the enhanced production of this compound. nih.govmdpi.com These systems allow for controlled growth conditions and the application of elicitors (e.g., jasmonates, fungal extracts) to stimulate secondary metabolite biosynthesis. semanticscholar.org
Metabolic engineering in microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, presents another advanced strategy. mdpi.com This involves identifying the complete biosynthetic pathway of this compound and heterologously expressing the required enzymes in a microbial chassis. While challenging, this approach could ultimately lead to a highly controlled, scalable, and sustainable source of the compound for research and development. mdpi.comnih.gov
Exploration of Synergistic Biological Activities with Other Natural Products
Natural products often exhibit enhanced therapeutic effects when used in combination, a concept central to traditional medicine. nih.gov Investigating the synergistic potential of this compound with other bioactive compounds could reveal more potent therapeutic strategies. This approach may allow for lower effective doses, thereby reducing potential toxicity and overcoming resistance mechanisms.
Combinatorial screening of this compound with other well-characterized ginsenosides (e.g., Rg1, Rb1) or other classes of natural products (e.g., flavonoids, polysaccharides) is a key future direction. nih.govnih.gov For example, studies have shown that combinations of ginsenosides can synergistically activate the Nrf2 antioxidant pathway. nih.gov Similar synergistic effects could be explored for anti-inflammatory or anti-proliferative activities.
Metabolomics approaches can be used to understand the complex mechanisms underlying these synergistic interactions, revealing how the combination of compounds alters cellular metabolism in a way that individual compounds cannot. researchgate.net
Application of In Silico Modeling and Cheminformatics in Mechanistic Predictions
Computational approaches, including molecular docking and cheminformatics, are powerful tools for accelerating drug discovery by predicting potential molecular targets and mechanisms of action. nih.govnih.gov Applying these in silico methods to this compound can help prioritize experimental studies and generate testable hypotheses.
Molecular docking simulations can be used to predict the binding affinity and interaction patterns of this compound with the three-dimensional structures of known protein targets, such as COX-2 or various kinases. niscpr.res.inresearchgate.net This can provide insights into its potential inhibitory activity. For instance, in silico studies on other ginsenosides have successfully identified potential binding interactions with targets like the β-secretase (BACE1) enzyme, which is relevant to Alzheimer's disease. f1000research.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of this compound analogs (if synthesized) to correlate structural features with biological activity. Furthermore, pharmacophore modeling and virtual screening can be employed to search large compound libraries for molecules with similar properties, potentially identifying other novel bioactive agents.
| Computational Method | Objective for this compound | Potential Outcome |
| Molecular Docking | Predict binding modes and affinity to protein targets. youtube.com | Identification of likely molecular targets for experimental validation. drugbank.com |
| Molecular Dynamics Simulation | Analyze the stability of the ligand-protein complex over time. | Understanding the dynamics and energetics of the binding interaction. |
| Virtual Screening | Identify other potential bioactive molecules with similar structures. | Discovery of new lead compounds. |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Early assessment of drug-likeness and potential liabilities. nih.gov |
Addressing Bioavailability and Metabolism in Non-Human Preclinical Models for Mechanistic Understanding
A fundamental challenge for the translation of many natural products is their poor bioavailability, which is influenced by factors such as low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism. nih.govnih.govmdpi.com Understanding the pharmacokinetic profile of this compound is essential for interpreting in vivo efficacy studies and establishing a potential path for clinical development.
Preclinical pharmacokinetic studies in rodent models (e.g., rats) are necessary to determine key parameters such as oral bioavailability, plasma clearance, volume of distribution, and elimination half-life. These studies require the administration of this compound via both intravenous and oral routes, using the validated analytical methods described in section 9.2. mdpi.com
Investigating the metabolic fate of this compound is equally important. In vitro studies using liver microsomes and hepatocytes from different species (including human) can identify the major metabolic pathways (e.g., oxidation, glucuronidation) and the specific enzymes involved (e.g., cytochrome P450s, UGTs). monash.edu The metabolites identified in these studies should then be confirmed in in vivo samples. A thorough understanding of its absorption and metabolism is critical for designing strategies to improve its systemic exposure and for assessing potential drug-drug interactions. mdpi.commonash.edu
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
